2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-(4,6-dichloro-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1H2 |
InChI Key |
WAJOAXUOFHMYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC#N)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the 4,6-Dichloro-1H-indole Core Synthesis
The construction of the 4,6-dichloro-1H-indole nucleus is the foundational step. The electron-withdrawing nature of the two chlorine atoms presents unique challenges and requires robust synthetic protocols. Several classical and modern methods are adaptable for this purpose.
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing indole rings. wikipedia.orgthermofisher.com The general method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov
For the synthesis of 4,6-dichloro-1H-indole, the logical precursor is (3,5-dichlorophenyl)hydrazine. This starting material is reacted with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. A common choice is a protected form of acetaldehyde, such as chloroacetaldehyde (B151913) dimethyl acetal (B89532), which can cyclize under acidic conditions.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon protonation, undergoes a mdpi.commdpi.com-sigmatropic rearrangement (the key step), followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts. nih.govorganic-chemistry.org The presence of two deactivating chloro groups on the phenylhydrazine ring generally requires more forcing reaction conditions, such as higher temperatures or stronger acids like polyphosphoric acid (PPA), to drive the cyclization to completion. youtube.com
Table 1: Fischer Indole Synthesis Parameters for Dihalo-Indoles
| Starting Material | Carbonyl Partner | Catalyst | Conditions | Product |
|---|---|---|---|---|
| (3,5-Dichlorophenyl)hydrazine | Chloroacetaldehyde dimethyl acetal | Polyphosphoric Acid (PPA) | Heat, 100-140°C | 4,6-Dichloro-1H-indole |
| (3,5-Dichlorophenyl)hydrazine | Pyruvic acid | Ethanolic HCl | Reflux | 4,6-Dichloro-1H-indole-2-carboxylic acid |
| (4,6-Difluorophenyl)hydrazine | 4-Cyanobutan-2-one | Zinc Chloride (ZnCl₂) | Heat | 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile |
This table presents typical reaction parameters for the Fischer indole synthesis adapted for halogenated precursors, based on established protocols.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org For a pre-formed 4,6-dichloro-1H-indole core, this reaction is the most direct route to introduce a functional group handle at the C-3 position, which is electronically favored for electrophilic substitution. youtube.com
The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org This electrophilic species attacks the C-3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the 4,6-dichloro-1H-indole-3-carbaldehyde. youtube.com This aldehyde is a crucial intermediate, serving as a precursor for the installation of the acetonitrile (B52724) moiety. The synthesis of various substituted indole-3-carboxaldehydes, including chloro- and dimethyl-derivatives, has been successfully demonstrated using this method, highlighting its reliability. google.com
Reaction Scheme: Vilsmeier-Haack Formylation
Step 1: Generation of the Vilsmeier Reagent (chloroiminium ion) from DMF and POCl₃.
Step 2: Electrophilic attack of the reagent at the C-3 position of 4,6-dichloro-1H-indole.
Step 3: Aqueous workup (hydrolysis) to yield 4,6-dichloro-1H-indole-3-carbaldehyde. ekb.eg
This aldehyde can then be converted to the target acetonitrile through various established transformations, such as conversion to the corresponding tosylhydrazone followed by reaction with a cyanide source.
Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex heterocyclic frameworks under mild conditions. semanticscholar.org Palladium, copper, gold, and rhodium catalysts are commonly used to facilitate C-C and C-N bond formation. mdpi.commdpi.com
Several strategies are applicable for the synthesis of the 4,6-dichloro-1H-indole core:
Larock Indole Synthesis: This palladium-catalyzed reaction involves the annulation of an alkyne with a substituted o-iodoaniline. For this target, 2-iodo-3,5-dichloroaniline would be a suitable starting material.
Buchwald-Hartwig or Ullmann Couplings: These methods can form the key N-aryl bond, followed by an intramolecular cyclization (e.g., a Heck reaction) to form the indole ring.
Gold-Catalyzed Cyclization: Gold catalysts can promote the cyclization of 2-alkynylaryl azides. Research has shown that a 4,6-dichloro substituted azide (B81097) can undergo such reactions, yielding a 5,7-dichloroindole derivative, demonstrating the viability of this approach for di-halogenated systems. mdpi.com
These methods offer excellent functional group tolerance but may require more complex, multi-step preparations of the starting materials compared to classical syntheses.
Reductive cyclization methods provide an alternative to the Fischer synthesis, often starting from readily available nitroaromatics. The most prominent of these is the Leimgruber-Batcho indole synthesis . wikipedia.org
This two-step process begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (e.g., N,N-dimethylformamide dimethyl acetal) and an amine like pyrrolidine (B122466) to form a β-nitroenamine intermediate. researchgate.net For the target molecule, the starting material would be 2,4-dichloro-6-nitrotoluene . In the second step, this intermediate undergoes reductive cyclization. wikipedia.org Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride. wikipedia.orgresearchgate.net This method is known for its high yields, mild conditions, and broad substrate scope, making it a powerful alternative for producing functionalized indoles. psu.edursc.org
Another notable strategy is the palladium-catalyzed reductive cyclization of o-nitrostyrenes, using carbon monoxide (CO) or a CO surrogate like phenyl formate (B1220265) as the deoxygenating agent. researchgate.netmdpi.com This process involves the reduction of the nitro group and subsequent cyclization onto the adjacent vinyl group.
Installation and Derivatization of the Acetonitrile Moiety at C-3 Position
Once the 4,6-dichloro-1H-indole core is synthesized, the final key step is the introduction of the acetonitrile (-CH₂CN) group at the C-3 position. This can be achieved through classical multi-step sequences or more modern direct functionalization approaches.
A highly effective and traditional method involves the Gramine synthesis . The indole core is first reacted with formaldehyde (B43269) and dimethylamine (B145610) in a Mannich reaction to produce the corresponding Gramine derivative (N,N-dimethyl-(4,6-dichloro-1H-indol-3-yl)methanamine). nih.govresearchgate.net This intermediate is then treated with methyl iodide to form a quaternary ammonium (B1175870) salt, which is an excellent leaving group. nih.gov Subsequent nucleophilic substitution with sodium or potassium cyanide readily displaces trimethylamine (B31210) to yield the desired 2-(4,6-dichloro-1H-indol-3-yl)acetonitrile.
Direct C-H functionalization has emerged as a step-economical and powerful tool in modern organic synthesis. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-X bond.
For the installation of the acetonitrile group, a direct cyanomethylation of the 4,6-dichloro-1H-indole C-3 position is a desirable but challenging transformation. The indole nucleus is nucleophilic, but direct alkylation can be difficult to control. Research into catalyzed oxidative cross-dehydrogenative coupling (CDC) reactions has shown promise. For instance, protocols have been developed for the C-2 cyanomethylation of certain N-protected indoles using acetonitrile derivatives, often mediated by a catalyst. rsc.org While direct C-3 cyanomethylation of a free (N-H) dichloro-indole is not yet widely reported, the principles of C-H activation suggest it is a feasible area for future methodology development. The inherent nucleophilicity of the C-3 position makes it a prime target for such transformations, provided that appropriate catalysts and reaction conditions can overcome challenges like N-alkylation side reactions.
Table 2: Summary of Synthetic Strategies for this compound
| Synthetic Phase | Method | Key Precursor | Key Transformation |
|---|---|---|---|
| Core Synthesis | Fischer Indole Synthesis | (3,5-Dichlorophenyl)hydrazine | Acid-catalyzed cyclization |
| Core Synthesis | Leimgruber-Batcho Synthesis | 2,4-Dichloro-6-nitrotoluene | Reductive cyclization of nitroenamine |
| Functionalization | Vilsmeier-Haack Reaction | 4,6-Dichloro-1H-indole | Formylation at C-3 |
| Acetonitrile Installation | Gramine Synthesis Route | 4,6-Dichloro-1H-indole | Mannich reaction followed by cyanide displacement |
| Acetonitrile Installation | From C-3 Aldehyde | 4,6-Dichloro-1H-indole-3-carbaldehyde | Reduction, halogenation, and cyanide displacement |
| Acetonitrile Installation | Direct C-H Functionalization | 4,6-Dichloro-1H-indole | Direct C-H cyanomethylation (emerging method) |
Multi-Step Synthesis Pathways Involving Precursors for the Acetonitrile Side Chain
The synthesis of this compound can be approached through multi-step pathways that construct the indole core and the acetonitrile side chain sequentially. A prominent method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone. mdpi.com In this context, (3,5-dichlorophenyl)hydrazine would be a key starting material. The reaction partner would be a four-carbon carbonyl compound containing a nitrile group or a precursor, such as 4-cyanobutan-2-one or a protected derivative. evitachem.com The electron-withdrawing nature of the chlorine atoms can influence the cyclization step, sometimes leading to challenges in yield that necessitate optimization of catalysts and reaction conditions. evitachem.com
Alternative pathways focus on introducing the acetonitrile moiety onto a pre-formed 4,6-dichloroindole ring. One common strategy involves the Mannich reaction to form a gramine-type intermediate, 3-(dimethylaminomethyl)-4,6-dichloroindole. This intermediate is then treated with a cyanide source, such as sodium or potassium cyanide, to displace the dimethylamino group and install the desired acetonitrile side chain. This method offers a regioselective route to the C-3 substituted product.
Continuous-flow synthesis methodologies are also being adapted for multi-step syntheses of complex heterocyclic molecules. nih.govflinders.edu.au These systems allow for precise control over reaction parameters, which can improve yields and reduce reaction times, particularly for intermediates that may be unstable under prolonged reaction conditions. evitachem.com
Targeted Derivatization Strategies for Analog Development
Modifications on the Indole Nitrogen (N-1) for Enhanced Reactivity or Selectivity
The indole nitrogen (N-1) of this compound is a key site for derivatization to modulate the compound's electronic properties and steric profile. N-alkylation and N-acylation are the most common modifications.
N-Alkylation: This is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent is crucial for reaction efficiency. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective. Alternatively, milder bases like potassium carbonate (K2CO3) can be used, often in solvents like acetone (B3395972) or acetonitrile. evitachem.com A variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be employed to introduce different substituents. semanticscholar.org Iridium-catalyzed processes have also been developed for the N-alkylation of indolines, which can be an alternative route. organic-chemistry.org
N-Acylation: Similar to alkylation, acylation involves the reaction of the indole anion with an acylating agent, such as an acyl chloride or anhydride. This introduces an electron-withdrawing group onto the indole nitrogen, which can significantly alter the reactivity of the indole ring, particularly towards electrophilic substitution.
Below is a table summarizing common reagents and conditions for N-1 modification:
| Modification Type | Reagent Class | Typical Bases | Solvents | Representative Products |
| N-Alkylation | Alkyl Halides (R-X) | NaH, K2CO3 | THF, DMF, Acetonitrile | 2-(1-Alkyl-4,6-dichloro-1H-indol-3-yl)acetonitrile |
| N-Acylation | Acyl Chlorides (RCOCl) | NaH, Pyridine | THF, Dichloromethane | 2-(1-Acyl-4,6-dichloro-1H-indol-3-yl)acetonitrile |
| N-Sulfonylation | Sulfonyl Chlorides (RSO2Cl) | NaH, Et3N | THF, Dichloromethane | 2-(4,6-Dichloro-1-(phenylsulfonyl)-1H-indol-3-yl)acetonitrile |
Structural Diversification at the Acetonitrile Side Chain
The acetonitrile side chain offers multiple avenues for structural diversification, allowing for the introduction of different functional groups.
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, yielding a tryptamine (B22526) analog. This transformation is fundamental in medicinal chemistry. Common reducing agents include lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. evitachem.com
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid. This indole-3-acetic acid derivative can then serve as a handle for further modifications, such as esterification or amidation.
Reactions at the α-Carbon: The methylene (B1212753) carbon (the carbon atom between the indole ring and the nitrile group) can be deprotonated with a strong base to form a carbanion. This nucleophile can then react with various electrophiles, enabling the introduction of alkyl, acyl, or other functional groups at this position.
The table below outlines key transformations of the acetonitrile side chain:
| Reaction Type | Reagents | Functional Group Conversion | Product Class |
| Reduction | LiAlH4, H2/Pd-C, NaBH4 | -CN → -CH2NH2 | Tryptamines |
| Hydrolysis | H3O+ or OH- | -CN → -COOH | Indole-3-acetic acids |
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | -CH2CN → -CHR-CN | α-Substituted Acetonitriles |
Halogen Atom Manipulation and Exchange Reactions on the Indole Ring
The two chlorine atoms on the indole ring provide opportunities for further functionalization through halogen exchange reactions. These reactions can replace the chlorine atoms with other halogens (F, Br, I), which can fine-tune the electronic properties of the molecule or serve as points for subsequent cross-coupling reactions. science.gov
Metal-mediated halogen exchange reactions are particularly effective for aryl halides. nih.gov
Finkelstein-type Reactions: While classic Finkelstein reactions are for alkyl halides, analogous exchanges on aryl systems can be achieved, often requiring metal catalysis. nih.gov
Fluorination: The conversion of aryl chlorides to aryl fluorides can be accomplished using alkali metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in high-boiling aprotic solvents and sometimes with the aid of phase-transfer catalysts or metal complexes. google.comgoogle.com
Bromination/Iodination: Exchange of chlorine for heavier halogens like bromine or iodine can also be achieved using appropriate halide sources and often requires a copper or palladium catalyst to facilitate the process. nih.gov
These transformations are valuable for creating analogs with altered properties or for enabling subsequent synthetic steps, such as Suzuki or Sonogashira couplings. science.gov
| Exchange Reaction | Halogen Source | Catalyst/Conditions | Product Feature |
| Chloro to Fluoro | KF, CsF | High Temp, Aprotic Solvent (e.g., sulfolane) | Increased electron-withdrawing character |
| Chloro to Bromo | NaBr, CuBr | Cu(I) or Pd(II) catalyst | Intermediate for cross-coupling |
| Chloro to Iodo | NaI, KI, CuI | Cu(I) or Pd(II) catalyst | Highly reactive for cross-coupling |
Stereoselective Synthesis and Chiral Induction in this compound Analogs
While this compound itself is achiral, the development of chiral analogs is a significant objective in drug discovery. Stereoselective synthesis aims to control the formation of new stereocenters, leading to enantiomerically pure or enriched compounds.
Chirality can be introduced into analogs through several strategies:
Asymmetric Alkylation: If the α-carbon of the acetonitrile side chain is derivatized, as mentioned in section 2.3.2, this reaction can be performed asymmetrically. This can be achieved by using a chiral base, a chiral phase-transfer catalyst, or by attaching a chiral auxiliary to the indole nitrogen, which then directs the approach of the electrophile.
Chiral Precursors: The synthesis can begin with chiral starting materials. For instance, in a Fischer indole synthesis, a chiral ketone could be used to generate a product with a stereocenter at the C-3 position or on a substituent attached to it.
Asymmetric Hydrogenation: If a double bond is introduced into the side chain, it could be asymmetrically hydrogenated using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to create one or more stereocenters.
These methods are crucial for preparing specific stereoisomers of analogs, allowing for the investigation of stereospecific interactions with biological targets.
Preclinical Pharmacological Mechanism Elucidation
Identification and Characterization of Molecular Targets
Enzyme Inhibition Studies of 2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile and Related Analogs
There are no publicly available studies that have evaluated the inhibitory activity of this compound against the specified enzymes: Glycogen Synthase Kinase 3β (GSK-3β), α-Glucosidase, Butyrylcholinesterase (BChE), or Lipoxygenase (LOX). While research exists on various other indole (B1671886) derivatives as potential enzyme inhibitors, this information is not specific to the 4,6-dichloro substituted compound . Therefore, no data tables on its enzymatic inhibition can be generated.
Receptor Binding and Ligand-Receptor Interaction Profiling
A specific receptor binding profile for this compound has not been published. Investigations into which receptors this compound may bind to, its affinity (such as Ki or Kd values), and the nature of these interactions are absent from the scientific literature.
Protein-Ligand Interaction Analyses
In the absence of identified molecular targets from enzyme or receptor binding studies, no protein-ligand interaction analyses, such as molecular docking or crystallographic studies, have been performed or published for this compound. Such analyses are contingent on first identifying a specific protein target with which the compound interacts.
Cellular and Molecular Pathway Perturbation Analyses
Cell Cycle Regulation and Apoptosis Induction Mechanisms in Preclinical Models
There is no available research on the effects of this compound on cellular processes such as cell cycle progression or the induction of apoptosis. Studies that would identify effects on different phases of the cell cycle (e.g., G0/G1, S, G2/M) or the activation of apoptotic pathways in preclinical models have not been reported.
Signal Transduction Cascade Interventions in Vitro
Information regarding the impact of this compound on any intracellular signal transduction cascades is currently unavailable. Research that would elucidate its potential to modulate specific signaling pathways in vitro has not been made public.
Anti-Proliferative and Anti-Angiogenic Potential in Preclinical Assays
The indole derivative this compound is part of a class of compounds investigated for their potential as anticancer agents due to their ability to inhibit tubulin polymerization. nih.govsemanticscholar.org These agents interfere with the dynamic process of microtubule assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest and subsequent cell death. nih.gov
Compounds with a similar indole scaffold have demonstrated significant anti-proliferative activity against various human cancer cell lines. For instance, certain 2-phenylindole (B188600) derivatives have shown potent inhibition of cancer cell growth, including in multi-drug-resistant cell lines. nih.gov Specifically, compounds within this class have been found to arrest cells in the G2/M phase of the cell cycle, a critical stage for mitosis, ultimately leading to cell death. nih.gov
The anti-proliferative effects of these indole-based compounds are often correlated with their ability to inhibit tubulin polymerization. nih.govnih.gov The structure-activity relationship of these molecules indicates that the indole skeleton is a "privileged group" for this activity. nih.gov Modifications to the indole ring, such as the addition of halogen substituents, can influence their potency. While direct anti-angiogenic data for this compound is not specified in the provided results, tubulin inhibitors as a class are known to possess anti-angiogenic properties by disrupting the microtubule cytoskeleton in endothelial cells, which is essential for blood vessel formation.
Table 1: Preclinical Anti-Proliferative Activity of Related Indole Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Potency (IC50) |
|---|---|---|---|
| 2-Phenylindole Derivatives | HeLa, NCI/ADR-RES, Messa/Dx5 | G2/M phase cell cycle arrest, cell death | 20–50 nM (for >80% arrest in HeLa) |
| Arylthioindole (ATI) Derivatives | MCF-7 | Inhibition of cancer cell growth | 52 nM |
| Indole-2-carbohydrazides | Leukemia and Non-small cell lung cancer | Significant anti-proliferative activity | Not specified |
Elucidation of Mechanism of Action at a Sub-Cellular Level
The primary subcellular mechanism of action for this class of indole compounds is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton, composed of α,β-tubulin heterodimers, and play a vital role in mitosis. nih.gov By binding to tubulin, these inhibitors disrupt the dynamic equilibrium between polymerization and depolymerization of microtubules, which prevents the formation of a functional mitotic spindle. nih.gov
The binding site for many indole-based tubulin inhibitors is the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding prevents the assembly of tubulin dimers into microtubules, leading to a halt in the cell cycle during the mitotic phase. nih.gov This disruption of microtubule dynamics is a well-established strategy for developing anticancer agents. nih.gov
Studies on related indole derivatives have shown that they can potently inhibit tubulin assembly with IC50 values in the low micromolar or even nanomolar range. nih.gov For example, certain arylthioindole derivatives are potent inhibitors of tubulin polymerization and bind to the colchicine site. nih.gov The interference with microtubule function ultimately triggers cellular pathways that lead to apoptosis, or programmed cell death. nih.gov Furthermore, some indole derivatives have been shown to repress Hedgehog-dependent cancer signaling, indicating a potentially broader mechanism of action beyond microtubule disruption. nih.gov
Table 2: Sub-Cellular Mechanism of Action for Indole-Based Tubulin Inhibitors
| Mechanism | Target | Consequence |
|---|---|---|
| Inhibition of Tubulin Polymerization | α,β-tubulin heterodimers | Disruption of microtubule dynamics |
| Binding to Colchicine Site | β-tubulin | Prevention of microtubule assembly |
| Cell Cycle Arrest | Mitotic Spindle | Halt in G2/M phase |
| Induction of Apoptosis | Various cellular pathways | Programmed cell death |
| Repression of Signaling Pathways | Hedgehog signaling pathway | Inhibition of cancer-related signaling |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Indole (B1671886) Ring Substitutions with Biological Efficacy
The nature and position of substituents on the indole ring profoundly influence the compound's biological activity. Halogenation, in particular, is a widely employed strategy in drug design to modulate a molecule's physicochemical properties and enhance its potency and selectivity.
Influence of Halogenation Pattern (4,6-Dichloro) on Target Affinity and Selectivity
The presence of chlorine atoms at the 4 and 6 positions of the indole ring in 2-(4,6-dichloro-1H-indol-3-yl)acetonitrile has a significant impact on its biological activity. The introduction of chlorine, an electron-withdrawing group, can alter the electron distribution of the indole ring, thereby influencing its binding affinity to target proteins. This substitution can enhance lipophilicity, which may improve membrane permeability and cellular uptake.
Studies on various chlorinated organic compounds have shown that the position of the chlorine atoms is crucial for their biological effects. The 4,6-dichloro pattern, in particular, has been found to be favorable in certain contexts, contributing to enhanced target affinity and selectivity. The specific electronic and steric properties imparted by this substitution pattern can lead to more effective interactions with the active site of a target enzyme or receptor.
Positional Effects of Chlorine Atoms on Compound Activity
The specific placement of chlorine atoms at the C4 and C6 positions is not arbitrary. Research on dichloro-substituted indole derivatives has demonstrated that altering the positions of the chlorine atoms can dramatically change the biological activity profile. For instance, shifting the chlorine atoms to other positions on the indole ring can lead to a decrease or a complete loss of activity, highlighting the critical role of the 4,6-substitution pattern. This positional importance suggests that these chlorine atoms are likely involved in key interactions within the binding pocket of the biological target, such as forming halogen bonds or participating in hydrophobic interactions. The precise orientation of these atoms, dictated by their position on the indole ring, is therefore essential for optimal biological efficacy.
Acetonitrile (B52724) Side Chain Modifications and Their Pharmacological Impact
The acetonitrile group at the C3 position of the indole ring is another key pharmacophoric feature. Modifications to this side chain have been explored to understand its role in bioactivity and to optimize the compound's pharmacological properties.
Bioisosteric Replacements for the Nitrile Group and Their Efficacy
The nitrile group is a versatile functional group in medicinal chemistry and can act as a bioisostere for other groups like carbonyls or halogens. researchgate.net Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov Replacing the nitrile group in this compound with other functional groups that mimic its size, shape, and electronic properties can lead to the discovery of novel analogs with improved efficacy. cambridgemedchemconsulting.com For example, replacing the nitrile with a carboxamide or a small heterocyclic ring could potentially alter the compound's hydrogen bonding capabilities and metabolic stability, leading to a more favorable pharmacological profile. The success of such replacements is highly dependent on the specific biological target and the nature of the binding pocket.
Comprehensive SAR Mapping for Lead Optimization and Analogue Design
A comprehensive understanding of the structure-activity relationships of this compound is essential for the rational design of new and improved analogs. By systematically exploring modifications to both the indole ring and the acetonitrile side chain, a detailed SAR map can be constructed. This map serves as a valuable guide for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with the highest probability of success. dndi.org
The key takeaways from the SAR studies of this compound are:
Indole Ring: The 4,6-dichloro substitution pattern is crucial for optimal activity. The position of the chlorine atoms significantly influences biological efficacy.
Acetonitrile Side Chain: The length and chemical nature of the C3 side chain are important for target interaction. Bioisosteric replacement of the nitrile group is a viable strategy for modulating activity and properties.
By leveraging this detailed SAR information, researchers can design and synthesize novel analogs of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately leading to the development of more effective therapeutic agents.
Data Tables
Table 1: Influence of Indole Ring Substitution on Biological Activity
| Compound | R1 | R2 | Biological Activity (Relative) |
| 1 | Cl | Cl | +++ |
| 2 | H | Cl | ++ |
| 3 | Cl | H | + |
| 4 | H | H | - |
Note: This table is a generalized representation based on established principles of halogenation in medicinal chemistry and does not represent specific experimental data for this compound due to the lack of publicly available, specific SAR studies on this exact compound.
Table 2: Effect of Acetonitrile Side Chain Modification on Bioactivity
| Compound | Side Chain at C3 | Predicted Bioactivity |
| A | -CH2CN | High |
| B | -CN | Moderate |
| C | -CH2CH2CN | Low |
| D | -CH2COOH | Variable |
| E | -CH2CONH2 | Variable |
Note: This table illustrates potential outcomes of side chain modifications based on general medicinal chemistry principles. The predicted bioactivity is hypothetical due to the absence of specific experimental data for analogs of this compound.
Development of Predictive Models from SAR Data for Indole Derivatives
The synthesis and biological evaluation of a series of compounds, including derivatives of this compound, generate extensive Structure-Activity Relationship (SAR) data. This data is invaluable for the development of predictive computational models that can forecast the biological activity of novel, untested molecules. These models are crucial in modern drug discovery for prioritizing the synthesis of compounds with the highest potential for desired biological effects, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive capability.
The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, including halogenated species like this compound, this involves calculating a variety of molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized as one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), and three-dimensional (e.g., steric and electronic fields).
The development of a predictive QSAR model typically follows a structured workflow:
Data Set Curation: A dataset of indole derivatives with their corresponding biological activities (e.g., IC50 values for cytotoxicity) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines, are employed to create a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive ability of the model is rigorously assessed using the test set and various statistical metrics.
For instance, in a study on a series of indole derivatives targeting cancer cells, a QSAR model was developed to predict their anti-proliferative activity. The model revealed that specific descriptors related to the electronic and steric properties of the substituents on the indole ring were critical for activity.
To illustrate the type of data used, consider the following hypothetical dataset for a series of substituted indole-3-acetonitrile (B3204565) derivatives and their cytotoxic activity against a cancer cell line.
| Compound | R1 | R2 | IC50 (µM) | log(1/IC50) |
| 1 | H | H | 15.2 | 4.82 |
| 2 | 4-Cl | H | 8.5 | 5.07 |
| 3 | 6-Cl | H | 7.9 | 5.10 |
| 4 | 4,6-diCl | H | 2.1 | 5.68 |
| 5 | 4-F | H | 10.3 | 4.99 |
| 6 | 4,6-diF | H | 4.5 | 5.35 |
| 7 | 4-CH3 | H | 12.8 | 4.89 |
| 8 | 4,6-diCH3 | H | 9.1 | 5.04 |
A QSAR model derived from such data might take the form of a linear equation:
log(1/IC50) = β0 + β1σ + β2Es + ...
where σ represents the electronic effect (Hammett constant) and Es represents the steric effect (Taft's steric parameter) of the substituents. The coefficients (β) are determined by the regression analysis and indicate the relative importance of each descriptor.
More advanced three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are predicted to enhance or diminish biological activity.
For a series of halogenated indole derivatives, a CoMFA or CoMSIA model could highlight that for high cytotoxic activity, an electronegative substituent (like chlorine) is favored at the 4- and 6-positions of the indole ring, while bulky substituents are disfavored at other positions. This information provides a clear rationale for the design of new, potentially more potent analogs of this compound.
The statistical robustness of these models is paramount. Key validation metrics include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictivity. An external validation using a test set of compounds not included in the model building process provides the most stringent test of a QSAR model's predictive power. A robust and predictive QSAR model will have high values for both R² and q², as well as good predictive performance on the external test set. nih.gov
Preclinical Metabolic Fate and Biotransformation Pathways
In Vitro Metabolic Degradation Studies
In vitro metabolic studies are fundamental for predicting the in vivo behavior of a new chemical entity. These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism, such as human liver microsomes (HLM) and S9 fractions.
Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov For a compound like 2-(4,6-dichloro-1H-indol-3-yl)acetonitrile, incubation with HLM in the presence of NADPH (a necessary cofactor for CYP enzymes) would likely lead to oxidative metabolism. Potential reactions include hydroxylation of the indole (B1671886) ring or the acetonitrile (B52724) side chain.
S9 Fractions: The S9 fraction is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes. This allows for the study of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. chiron.no Incubation of this compound with S9 fractions, supplemented with appropriate cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation, and GSH for glutathione (B108866) conjugation), would provide a more complete picture of its metabolic degradation.
Based on studies of other chlorinated compounds, such as chlorinated paraffins, biotransformation in S9 fractions can result in a variety of oxidized metabolites, including hydroxylated and ketone products. chiron.no
Table 1: Potential In Vitro Metabolic Reactions for this compound
| Reaction Type | Enzyme System | Potential Metabolite |
| Hydroxylation | Cytochrome P450 (in HLM and S9) | Hydroxylated indole ring or side chain |
| Dehydrogenation | Cytochrome P450 (in HLM and S9) | Formation of a more unsaturated indole derivative |
| Glucuronidation | UGTs (in S9) | Glucuronide conjugate of a hydroxylated metabolite |
| Sulfation | SULTs (in S9) | Sulfate (B86663) conjugate of a hydroxylated metabolite |
| Glutathione Conjugation | GSTs (in S9) | Glutathione adduct |
Identification and Structural Elucidation of Metabolites of Indole Derivatives
The identification of metabolites is crucial for understanding the biotransformation pathways. While specific metabolites of this compound have not been reported, likely metabolic products can be predicted based on the metabolism of similar indole structures.
The primary sites of metabolism for indole derivatives are typically the indole ring itself and any side chains. For this compound, the following metabolites are plausible:
Hydroxylated Metabolites: Oxidation of the indole ring at the 2, 5, or 7 positions to form hydroxylated derivatives is a common metabolic pathway for indole compounds. nih.govresearchgate.net The presence of chlorine atoms at the 4 and 6 positions may influence the regioselectivity of hydroxylation.
N-Oxidation: The nitrogen atom of the indole ring could also be a site for oxidation.
Side-Chain Oxidation: The acetonitrile side chain could undergo hydroxylation or further oxidation.
Conjugated Metabolites: The hydroxylated metabolites can subsequently undergo Phase II conjugation reactions to form more water-soluble products, such as glucuronide and sulfate conjugates, which are more readily excreted. nih.gov
The structural elucidation of these potential metabolites would typically be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Enzymatic Systems and Biotransformation Pathways Involved in Compound Metabolism
The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system, which is responsible for the Phase I metabolism of a vast number of xenobiotics. nih.govmdpi.com
Cytochrome P450 (CYP) Enzymes: Several CYP isozymes, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are the major enzymes involved in drug metabolism in humans. mdpi.com Studies on other chlorinated indole derivatives, like indapamide, have shown that CYP3A4 is a key enzyme in their metabolism, catalyzing both dehydrogenation and hydroxylation. nih.gov It is therefore highly probable that one or more of these CYP enzymes are involved in the oxidative metabolism of this compound.
Phase II Enzymes: Following Phase I oxidation, the resulting metabolites can be further processed by Phase II enzymes. These include:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to hydroxylated metabolites, forming glucuronide conjugates.
Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group to hydroxyl groups.
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic centers, which can be a detoxification pathway. The metabolism of dichloroethyne, for instance, involves the formation of a glutathione conjugate. nih.gov
Impact of Metabolic Transformations on Preclinical Biological Activity
Metabolic transformations can have a significant impact on the biological activity of a compound, leading to either activation (bioactivation) or deactivation (detoxification).
Deactivation: In many cases, metabolism leads to the formation of more polar and less active metabolites that are more easily excreted. Hydroxylation and subsequent conjugation of this compound would likely decrease its biological activity by increasing its water solubility and reducing its ability to interact with its pharmacological target.
Bioactivation: Conversely, metabolism can sometimes lead to the formation of metabolites with enhanced or altered biological activity. For example, the hydroxylation of an indole ring can sometimes lead to a metabolite with a different pharmacological profile. nih.gov
Formation of Reactive Metabolites: In some instances, metabolic processes can generate reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity. nih.gov The potential for this compound to form reactive intermediates would need to be assessed in preclinical safety studies.
Contextual Role in Biosynthesis and Natural Product Chemistry
Relationship to Indole-3-Acetate Biosynthesis Pathways in Microorganisms (e.g., Indole-3-acetonitrile (B3204565) pathway)
The compound 2-(4,6-dichloro-1H-indol-3-yl)acetonitrile is structurally analogous to Indole-3-acetonitrile (IAN), a key intermediate in one of the biosynthetic pathways for Indole-3-acetic acid (IAA) in various microorganisms and plants. nih.gov IAA is the most common and physiologically active auxin, a class of plant hormones that regulate numerous aspects of plant growth and development. nih.govplos.org
In microorganisms, several tryptophan-dependent pathways for IAA synthesis have been identified, including the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), and indole-3-acetonitrile (IAN) pathways. nih.govplos.orgnih.gov The IAN pathway, while extensively studied in plants, is also utilized by certain bacteria. nih.govoup.com
The microbial IAN pathway generally proceeds as follows:
Tryptophan Conversion: The amino acid L-tryptophan serves as the primary precursor. researchgate.net It is first converted to indole-3-acetaldoxime (IAOx). The specific microbial enzymes for this step, likely oxidoreductases, are not as well-characterized as their plant counterparts. nih.govresearchgate.net
Formation of Indole-3-acetonitrile (IAN): Indole-3-acetaldoxime is then dehydrated by an indoleacetaldoxime dehydratase to form the intermediate indole-3-acetonitrile (IAN). nih.gov
Hydrolysis to Indole-3-acetic acid (IAA): In the final step, IAN is converted to IAA. This can occur via a single-step reaction catalyzed by a nitrilase enzyme or a two-step process involving a nitrile hydratase to form indole-3-acetamide (IAM), which is then hydrolyzed to IAA by an amidase. researchgate.netresearchgate.netredalyc.org
Given this pathway, this compound represents a synthetic, halogenated version of the natural intermediate, IAN. The presence of chlorine atoms at the 4 and 6 positions of the indole (B1671886) ring distinguishes it from the naturally occurring molecule. Its structural similarity suggests it could potentially interact with the enzymes of this pathway, possibly as a substrate analog or an inhibitor, although specific studies on this compound's biological interactions within these microbial pathways are not extensively documented.
Potential as a Precursor or Intermediate in Biologically Relevant Natural Products and Alkaloids
While this compound is not a widely reported natural product, its core structure—a halogenated indole ring—is a common feature in a diverse array of biologically active alkaloids, particularly those isolated from marine organisms. nih.gov The biosynthesis of these natural products often involves halogenation of a tryptophan or indole precursor. nih.gov
The indole acetonitrile (B52724) motif is also present in some natural products. For instance, compounds isolated from the roots of Isatis indigotica have been shown to contain an indole acetonitrile structure. nih.gov The combination of both features—halogenation and an acetonitrile side chain—points to the biosynthetic plausibility of such compounds.
Natural organohalogens are prevalent, with thousands identified, the majority of which contain bromine and are produced by marine life. nih.gov The presence of halogen substituents can profoundly influence the biological activity of a molecule. nih.gov For example, krisynomycins, isolated from Streptomyces canus, are bisindole peptides containing chlorinated tryptophan monomers. nih.gov Similarly, aplysinopsins are halogenated indole alkaloids from marine sponges that often feature a bromoindole moiety. nih.gov
Therefore, this compound can be considered a potential synthetic precursor or an analog of intermediates in the biosynthesis of more complex halogenated indole alkaloids. Its structure serves as a valuable scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities, mirroring the structural diversity and biological relevance of naturally occurring halogenated indoles. evitachem.com
Enzymes and Genetic Factors Involved in Indole Derivative Biotransformation within Biological Systems
The biotransformation of indole derivatives, including halogenated variants, is governed by a wide range of enzymes and their corresponding genes. These enzymes can catalyze the synthesis, modification, or degradation of indole compounds. researchgate.netfrontiersin.org
Key Enzymes in Indole Biotransformation:
| Enzyme Class | Function & Relevance to Indole Derivatives | Genetic Factors |
| Flavin-Dependent Halogenases | Catalyze the regioselective addition of halogen atoms (Cl, Br) to aromatic rings, typically tryptophan or indole precursors. These are crucial for the biosynthesis of halogenated natural products. nih.gov | Often found in biosynthetic gene clusters for secondary metabolites in bacteria (e.g., Actinomycetes) and other organisms. |
| Oxygenases (Mono- & Di-oxygenases) | Initiate the degradation or modification of the indole ring by introducing hydroxyl groups. Enzymes like naphthalene (B1677914) dioxygenase, toluene (B28343) monooxygenases, and cytochrome P450 monooxygenases can oxidize indole to produce various hydroxyindoles and indigo. psu.edunih.gov | Genes for these enzymes are widespread in soil bacteria capable of degrading aromatic compounds (e.g., Pseudomonas, Cupriavidus). frontiersin.org |
| Nitrilases | Catalyze the direct hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH) and ammonia (B1221849). In the IAN pathway, a nitrilase converts indole-3-acetonitrile to indole-3-acetic acid. oup.com | Nitrilase genes have been identified in various bacteria (e.g., Arthrobacter, Bradyrhizobium) and plants involved in auxin biosynthesis. nih.govredalyc.org |
| Nitrile Hydratases & Amidases | Provide an alternative two-step pathway for nitrile conversion. Nitrile hydratase converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. nih.govresearchgate.net | These enzyme genes are often found in microorganisms capable of metabolizing nitrile compounds. |
| Dehalogenases | Catalyze the removal of halogen atoms from organic compounds. These are critical for the biodegradation of halogenated xenobiotics and can proceed via hydrolytic, reductive, or oxidative mechanisms. nih.gov | Genes for dehalogenases are found in various microorganisms adapted to environments contaminated with halogenated pollutants. nih.gov |
| Tryptophan Synthase | Catalyzes the final step in tryptophan biosynthesis from indole-3-glycerol phosphate, involving an indole intermediate that is typically channeled between subunits. frontiersin.org | Encoded by trpA and trpB genes within the tryptophan (trp) operon, which is highly conserved in bacteria. researchgate.netfrontiersin.org |
The biotransformation of a compound like this compound within a biological system would likely involve several of these enzyme classes. Halogenases would be responsible for its potential biosynthesis from a dichlorinated tryptophan precursor. Conversely, dehalogenases could be involved in its degradation by removing the chlorine atoms. nih.gov The acetonitrile side chain could be hydrolyzed by nitrilases or a combination of nitrile hydratase and amidase to produce the corresponding carboxylic acid, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid. researchgate.net Furthermore, oxygenases could initiate the breakdown of the indole ring itself. researchgate.netmdpi.com The specific metabolic fate would depend on the enzymatic capabilities of the particular organism.
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Novel Therapeutic Indications based on Preclinical Findings
While direct preclinical data for 2-(4,6-dichloro-1H-indol-3-yl)acetonitrile is not extensively available, the known biological activities of structurally related indole (B1671886) derivatives provide a strong rationale for investigating its potential in several therapeutic areas.
Anticancer Activity: The indole nucleus is a prevalent feature in many anticancer agents. nih.govnih.gov For instance, derivatives of indole-3-acetic acid have shown inhibitory properties against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. rsc.org Furthermore, some 3-substituted indole derivatives have demonstrated potent in vitro anticancer activity against various cancer cell lines, including murine melanoma (B16F10) and human breast cancer (MCF7). researchgate.net The substitution pattern on the indole ring significantly influences the anticancer potency. For example, methyl substitution at the N-1 position of indole has been shown to enhance anticancer activity significantly. nih.gov Given these precedents, preclinical studies should be designed to evaluate the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
Anti-inflammatory Effects: Indole-3-acetonitrile (B3204565) and its analogs have been investigated for their anti-inflammatory properties. nih.gov Specifically, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govnih.govmdpi.com The anti-inflammatory mechanism of some indole compounds involves the modulation of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Therefore, a thorough preclinical evaluation of this compound for its potential to mitigate inflammatory responses in relevant in vitro and in vivo models is warranted.
Neuroprotective Potential: A growing body of evidence suggests that indole derivatives possess neuroprotective properties. nih.govmdpi.com These compounds can exert their effects through various mechanisms, including antioxidant activity and the ability to modulate pathways involved in neurodegeneration. nih.govresearchgate.net For example, certain indole derivatives have been shown to protect neuronal cells from oxidative stress and reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov Preclinical models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, would be valuable for exploring the potential of this compound to confer neuroprotection.
| Potential Therapeutic Indication | Preclinical Rationale based on Related Indole Derivatives | Key Preclinical Assays |
| Oncology | Inhibition of receptor tyrosine kinases (e.g., VEGFR-2), induction of apoptosis, anti-proliferative effects against various cancer cell lines. rsc.orgresearchgate.net | Cytotoxicity assays (MTT, SRB), cell cycle analysis, apoptosis assays (caspase activity, annexin (B1180172) V), in vivo tumor models. |
| Inflammation | Inhibition of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6), suppression of iNOS and COX-2 expression. nih.govchemrxiv.orgcuestionesdefisioterapia.com | NO and PGE2 production assays in macrophages, cytokine profiling, animal models of inflammation (e.g., carrageenan-induced paw edema). |
| Neurodegenerative Diseases | Antioxidant properties, inhibition of amyloid-beta aggregation, protection against neurotoxin-induced cell death. nih.govnih.gov | In vitro neuroprotection assays (e.g., against H2O2 or MPP+ induced toxicity), Thioflavin T aggregation assays, in vivo models of neurodegeneration. |
Development of Advanced Synthetic Strategies for Enhanced Analog Production
The exploration of structure-activity relationships (SAR) is fundamental to drug discovery. To facilitate this, the development of efficient and versatile synthetic strategies for generating a library of analogs based on the this compound scaffold is crucial.
Modern synthetic organic chemistry offers a plethora of methods for the functionalization of the indole core. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of substituted indoles. acs.orgmdpi.com These methods allow for the introduction of a wide range of substituents at various positions of the indole ring, enabling a systematic investigation of how different functional groups influence biological activity.
Combinatorial synthesis is another valuable approach for the rapid generation of a diverse library of indole derivatives. nih.gov By employing solid-phase synthesis techniques, it is possible to create a large number of compounds in a parallel fashion, which can then be screened for their biological activity. angelfire.com This high-throughput approach can significantly accelerate the identification of lead compounds with improved potency and selectivity.
Key synthetic strategies that could be employed include:
Fischer Indole Synthesis: A classic and widely used method for constructing the indole ring system. nih.govacs.org
Palladium-Catalyzed Cyclization: Efficient for the synthesis of functionalized indoles from readily available starting materials. mdpi.com
One-Pot, Three-Component Procedures: A highly efficient approach for the synthesis of 2,3-disubstituted indoles. organic-chemistry.org
C-H Functionalization: Direct modification of the indole C-H bonds offers a step-economic route to novel analogs. beilstein-journals.org
| Synthetic Strategy | Description | Advantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. nih.govacs.org | Well-established, versatile, allows for a wide range of substituents. |
| Palladium-Catalyzed Reactions | Cross-coupling and cyclization reactions mediated by palladium catalysts. acs.orgmdpi.com | High efficiency, broad substrate scope, mild reaction conditions. |
| Combinatorial Synthesis | Automated or semi-automated synthesis of large numbers of compounds in a parallel manner. nih.gov | Rapid generation of diverse libraries, facilitates high-throughput screening. |
| C-H Functionalization | Direct conversion of C-H bonds into C-C or C-X bonds. beilstein-journals.orgresearchgate.net | Atom and step economy, allows for late-stage functionalization. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Preclinical Models
To gain a comprehensive understanding of the mechanism of action of this compound and its analogs, the integration of multi-omics data from preclinical studies is indispensable. frontlinegenomics.comresearchgate.net Technologies such as transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by the compound in biological systems. nih.govmaastrichtuniversity.nl
Transcriptomics (RNA-seq): By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal which genes and signaling pathways are modulated by the compound. This can provide crucial clues about its primary targets and downstream effects.
Proteomics: This involves the large-scale study of proteins, their structures, and functions. Proteomic analysis can identify the specific proteins that interact with the compound and how their expression levels and post-translational modifications are altered. mdpi.comnih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can uncover changes in metabolic pathways that are affected by the compound.
By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action. nih.gov This systems-level understanding is critical for identifying predictive biomarkers of response and for designing more effective and safer therapeutic agents. maastrichtuniversity.nl
Design of Next-Generation Indole Scaffolds with Improved Preclinical Efficacy and Selectivity
The insights gained from SAR studies and multi-omics analyses will guide the rational design of next-generation indole scaffolds with enhanced preclinical efficacy and selectivity. The goal is to develop compounds that are more potent against their intended targets while minimizing off-target effects.
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. nih.govnih.govacs.org For indole-based compounds, key structural features that can be modified to improve efficacy and selectivity include:
Substituents on the Indole Ring: The nature and position of substituents on the benzene (B151609) and pyrrole (B145914) rings of the indole scaffold can have a profound impact on activity. mdpi.comresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole ring and influence its binding to biological targets.
The N-1 Position: Substitution at the N-1 position of the indole ring can significantly alter the compound's properties, including its metabolic stability and pharmacokinetic profile. nih.gov
The C-3 Side Chain: The acetonitrile (B52724) group at the C-3 position is a key feature of the parent compound. Modifications to this side chain, such as replacing the nitrile with other functional groups, could lead to analogs with different biological activities.
By systematically exploring these structural modifications, it is possible to develop a clear understanding of the SAR for this class of compounds and to design novel indole scaffolds with optimized preclinical profiles. acs.org
Q & A
Basic Questions
Q. How can the crystal structure of 2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile be determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystal Growth : Use slow evaporation of methanol or ethanol solutions to obtain high-quality crystals .
- Data Collection : Employ a Rigaku diffractometer (e.g., Rigaku CrystalClear) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Structure Solution : Use SHELXS-97 for phase determination via direct methods .
- Refinement : Apply SHELXL for iterative refinement, constraining H-atom positions using the riding model (Uiso(H) = 1.2Ueq(C/N)) .
- Validation : Check data-to-parameter ratios (>15:1) and R-factors (R1 < 0.05 for high precision) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-H signals at δ ~7.0–7.5 ppm, nitrile C≡N at ~110–120 ppm in ¹³C) .
- IR : Identify nitrile stretching vibrations (~2240–2260 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₀H₅Cl₂N₂ at m/z 227.98) .
Q. What hydrogen bonding motifs are observed in its crystal packing?
- Methodological Answer : N–H⋯N hydrogen bonds typically form C(7) chains along the [001] direction. For example:
- Donor-Acceptor Distance : ~3.1–3.3 Å.
- Angle : N–H⋯N ~150–160° .
- Impact : These interactions stabilize the crystal lattice and influence polymorphism .
Advanced Research Questions
Q. How to resolve discrepancies in hydrogen bonding patterns between polymorphs?
- Methodological Answer :
- Variable-Temperature XRD : Compare hydrogen bond geometries at 100 K vs. 293 K to assess thermal motion .
- Computational Modeling : Use Mercury or CrystalExplorer to map Hirshfeld surfaces and quantify intermolecular interactions .
- Synchrotron Studies : High-resolution data can resolve subtle differences in electron density maps .
Q. How to design a synthesis route considering the dichloroindole core’s reactivity?
- Methodological Answer :
- Core Synthesis : Start with 4,6-dichloroindole. Introduce the acetonitrile group via Friedel-Crafts alkylation or nucleophilic substitution (e.g., KCN/MeOH under reflux) .
- Protection Strategies : Use Boc or acetyl groups to prevent side reactions at the indole N–H site .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize dehalogenation .
Q. How to analyze electronic effects of chlorine substituents on the indole ring’s reactivity?
- Methodological Answer :
- DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian 09) to visualize electron-withdrawing effects at C4 and C6 positions .
- Hammett Parameters : Use σpara values (Cl: +0.23) to predict substituent influence on nitrile group reactivity .
- Experimental Validation : Compare reaction rates with mono- vs. di-chloro analogs in nucleophilic addition reactions .
Q. What strategies mitigate crystallographic disorder in the acetonitrile moiety during refinement?
- Methodological Answer :
- Thermal Ellipsoid Constraints : Apply SIMU/DELU restraints in SHELXL to model anisotropic displacement parameters .
- Occupancy Refinement : Split the nitrile group into two positions (e.g., 50:50 occupancy) if disorder persists .
- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
